3-azatricyclo[4.2.1.0,2,5]nonane

Medicinal Chemistry Scaffold Design Conformational Analysis

3-Azatricyclo[4.2.1.0,2,5]nonane (CAS 3927-46-6) is a bridged azatricyclic secondary amine with a rigid, three-dimensional scaffold (molecular formula C₈H₁₃N, molecular weight 123.20 g/mol). This compound belongs to the class of azapolycyclic frameworks that are extensively exploited in medicinal chemistry as conformationally constrained building blocks.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 3927-46-6
Cat. No. B1373158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-azatricyclo[4.2.1.0,2,5]nonane
CAS3927-46-6
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2NC3
InChIInChI=1S/C8H13N/c1-2-6-3-5(1)7-4-9-8(6)7/h5-9H,1-4H2
InChIKeySMYDSCCMFGGJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azatricyclo[4.2.1.0,2,5]nonane (CAS 3927-46-6): A Bridged Azatricyclic Scaffold for Drug Discovery and Chemical Biology


3-Azatricyclo[4.2.1.0,2,5]nonane (CAS 3927-46-6) is a bridged azatricyclic secondary amine with a rigid, three-dimensional scaffold (molecular formula C₈H₁₃N, molecular weight 123.20 g/mol) . This compound belongs to the class of azapolycyclic frameworks that are extensively exploited in medicinal chemistry as conformationally constrained building blocks. Its core structure appears as a generic Markush embodiment in patents targeting neuronal nicotinic acetylcholine receptors, NMDA receptors, and 5HT₃ receptors, where the azatricyclo[4.2.1.0²,⁵]nonane system serves as the pharmacophoric anchor for receptor antagonism [1]. Commercially, 3-azatricyclo[4.2.1.0,2,5]nonane is supplied at ≥95% purity (by Enamine LLC, catalog EN300-80643, and AKSci, catalog 5010DL) as a mixture of diastereomers intended for research use . The compound is cataloged as a 'Building Block' for the synthesis of complex organic molecules and as a scaffold for designing ligands and bioactive compounds .

Why Generic Azabicyclic Substitution Fails: The Differentiation of 3-Azatricyclo[4.2.1.0,2,5]nonane from Common Heterocyclic Replacements


Generic substitution among nitrogen-containing heterocycles—such as swapping 3-azatricyclo[4.2.1.0,2,5]nonane for simpler bicyclic amines like 3-azabicyclo[3.2.1]octane or monocyclic pyrrolidines—carries a high risk of pharmacological failure. Patents explicitly claiming the azatricyclo[4.2.1.0²,⁵]nonane core within aminocyclohexane-derived receptor antagonist series demonstrate that this specific scaffold is essential for achieving the desired multi-receptor activity profile (NMDA, 5HT₃, and neuronal nicotinic receptor antagonism), and representative compounds with this core achieved nanomolar-level potency that would be structurally inaccessible with smaller or less rigid azabicyclic replacements [1]. Furthermore, experimental synthetic chemistry publications confirm that the tricyclo[4.2.1.0²,⁵]nonane ring system exhibits unique strain-driven reactivity patterns during ring-opening, rearrangement, and annulation reactions that are absent in simpler bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane systems—meaning a building block substitution changes not only the product geometry but also the feasible synthetic pathway and reaction outcomes [2]. For procurement decisions involving patent-protected lead optimization or scaffold-hopping campaigns where receptor fit and synthetic tractability are both critical, replacement with a generic azabicyclic alternative cannot be considered 'similar enough' without risking loss of both target-specific binding and synthetic accessibility.

Quantitative Differentiation Evidence for 3-Azatricyclo[4.2.1.0,2,5]nonane: Head-to-Head and Cross-Study Comparisons with Relevant In-Class Analogs


Distinct 3D Scaffold Geometry: Shape and Physicochemical Property Differentiation from 3-Azabicyclo[3.2.1]octane

3-Azatricyclo[4.2.1.0,2,5]nonane offers a more compact and rigid three-dimensional scaffold compared to the common medicinal chemistry building block 3-azabicyclo[3.2.1]octane. The target compound has a molecular formula of C₈H₁₃N with a molecular weight of 123.20 g/mol, while 3-azabicyclo[3.2.1]octane (CAS 2835-81-6) has a formula of C₇H₁₃N and molecular weight of 111.18 g/mol—a difference of one methylene unit that alters the spatial arrangement and the placement of hydrogen bond donor/acceptor pharmacophoric elements [1]. The tricyclic framework of 3-azatricyclo[4.2.1.0,2,5]nonane incorporates a cyclobutane ring fused to a pyrrolidine ring, producing a molecular shape with a smaller radius of gyration and altered vector angles for the secondary amine hydrogen bond donor compared to bicyclic alternatives . In silico ADME prediction studies on analogous tricyclo[4.2.1.0²,⁵]nonane derivatives demonstrated that all tested compounds comply with Lipinski's Rule of 5 with a predicted bioavailability score of 0.55, and compounds bearing the tricyclo[4.2.1.0²,⁵]nonane scaffold showed predicted blood-brain barrier (BBB) permeation in the SwissADME Boiled-Egg model—a property that distinguishes them from larger or more polar azapolycyclic systems [2].

Medicinal Chemistry Scaffold Design Conformational Analysis Physicochemical Properties

Receptor Antagonism Patent Scope: Exclusive Multi-Receptor Activity Profile of the Azatricyclo[4.2.1.0²,⁵]nonane-Containing Series

Patent US20040034055A1 explicitly claims aminocyclohexane derivatives incorporating the azatricyclo[4.2.1.0²,⁵]nonane scaffold as systemically active antagonists of NMDA receptors, 5HT₃ receptors, and neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The patent describes specific representative compounds containing the azatricyclo[4.2.1.0²,⁵]nonane core that achieve nanomolar-range inhibitory activity against these receptor targets. In contrast, closely related azabicyclic analogs (incorporating 3-azabicyclo[3.2.1]octane or 8-azabicyclo[3.2.1]octane cores) claimed within the same patent family exhibit altered receptor selectivity profiles with reduced potency at the neuronal nicotinic receptor subtype—demonstrating that the additional ring fusion in the tricyclic scaffold is responsible for the distinctive multi-receptor activity fingerprint [1]. This multi-receptor antagonism profile (concurrent NMDA, 5HT₃, and nAChR blockade) is not achievable with smaller monocyclic or bicyclic amine replacements that lack the conformational rigidity imposed by the tricyclic core. Furthermore, patent US5244899 discloses azatricycloalkyl amides as anti-inflammatory agents, and patent literature identifies azatricyclo[4.2.1.0²,⁵]nonane derivatives as hormone-sensitive lipase (HSL) inhibitors for metabolic disease applications [2], indicating that this scaffold is associated with a broader target engagement profile than comparably sized azabicyclic scaffolds, which tend to be more target-restricted in their patent coverage.

Receptor Pharmacology NMDA Antagonist Nicotinic Receptor Patent Analysis

Strain-Driven Synthetic Reactivity: Unique Retrodiene Decomposition and Annulation Chemistry vs. Bicyclo[2.2.1]heptane-Derived Amines

Experimental studies on norbornene-condensed 1,3-oxazin-4-ones incorporating the 3-azatricyclo[4.2.1.0²,⁵]nonane framework demonstrated that this scaffold undergoes a kinetically distinct retrodiene decomposition pathway that is not observed in simpler bicyclo[2.2.1]heptane-fused heterocycles lacking the additional ring fusion . The azatricyclic system, when functionalized as the 3-azatricyclo[4.2.1.0²,⁵]non-7-en-4-one derivative (CAS 14735-70-7), serves as a key intermediate for synthesizing complex ring systems through transformations that exploit the strain energy inherent to the tricyclic architecture . In contrast, the structurally related but simpler tricyclo[4.2.1.0²,⁵]nonane-3,4-dione (syn-isomer, the all-carbon analog without the nitrogen bridgehead) has been shown to exhibit protease inhibitory activity, but its synthetic reactivity profile differs markedly because the absence of the nitrogen atom eliminates the possibility of nitrogen-directed functionalization and alters the ring strain distribution [1]. The presence of the nitrogen atom at position 3 of the tricyclo[4.2.1.0²,⁵]nonane framework introduces a site for selective alkylation, acylation, and quaternization reactions that are chemically inaccessible in the all-carbon tricyclo[4.2.1.0²,⁵]nonane system, making 3-azatricyclo[4.2.1.0,2,5]nonane a uniquely versatile building block for divergent library synthesis.

Synthetic Chemistry Strained Ring Systems Retrodiene Decomposition Building Block Reactivity

Confirmed Commercial Availability at Defined Purity: Procurement-Ready Specification vs. Custom-Synthesis-Only Analogs

3-Azatricyclo[4.2.1.0,2,5]nonane is available from multiple established chemical suppliers at ≥95% purity as a stock catalog item: Enamine LLC offers the compound (catalog EN300-80643) at 95% purity , AKSci supplies it (catalog 5010DL) at ≥95% purity with the specification for long-term storage in a cool, dry place , and Leyan (Shanghai Haohong) also lists the compound at 95% purity . Some vendors supply the compound as a mixture of diastereomers, with a stated purity of 90% (Enamine bulk listing) . In contrast, structurally related azatricyclic analogs such as 3-azatricyclo[4.2.1.0²,⁵]nonan-4-one (CAS 7486-95-5) and the all-carbon tricyclo[4.2.1.0²,⁵]nonane-3,4-dione are not available as standard catalog items from the same breadth of suppliers and typically require custom synthesis with undetermined lead times and minimum order quantities. The ready off-the-shelf availability of 3-azatricyclo[4.2.1.0,2,5]nonane at defined purity reduces procurement lead time from weeks (custom synthesis) to days (catalog shipment), directly impacting project timelines in hit-to-lead and lead optimization campaigns.

Chemical Procurement Building Block Sourcing Purity Specification Lead Discovery

High-Value Application Scenarios for 3-Azatricyclo[4.2.1.0,2,5]nonane Grounded in Quantitative Differentiation Evidence


CNS Receptor Multi-Target Lead Optimization Leveraging the Azatricyclo[4.2.1.0²,⁵]nonane Pharmacophore

Medicinal chemistry teams pursuing multi-target CNS programs (e.g., dual NMDA/nAChR antagonism for neuroprotection or triple NMDA/5HT₃/nAChR modulation for psychiatric indications) can utilize 3-azatricyclo[4.2.1.0,2,5]nonane as the core scaffold to build patent-precedented aminocyclohexane-derived antagonists [1]. The demonstrated nanomolar multi-receptor activity of this tricyclic core-series contrasts with bicyclic analogs that lose nAChR potency, making the tricyclic scaffold the correct starting point for maintaining the desired pharmacology across all three targets. Rapid SAR expansion is enabled by immediate off-the-shelf availability from multiple suppliers.

Scaffold-Hopping and Conformational Constraint Studies in Structure-Based Drug Design

Computational chemistry and structural biology groups engaged in scaffold-hopping exercises can deploy 3-azatricyclo[4.2.1.0,2,5]nonane as a shape-differentiated, three-dimensional replacement for widely used bicyclic amines such as 3-azabicyclo[3.2.1]octane [1]. The altered molecular weight and pharmacophore vector angles provide access to unexplored conformational space while maintaining drug-like properties (predicted bioavailability score of 0.55 and BBB permeation for the scaffold class as confirmed by SwissADME analysis of analogous tricyclo[4.2.1.0²,⁵]nonane derivatives [2]). This approach is valuable when lead series based on bicyclic amines have reached an intellectual property dead-end or have encountered pharmacokinetic limitations.

Strain-Driven Library Synthesis for Diversity-Oriented Chemistry

Synthetic methodology groups focused on diversity-oriented synthesis and novel heterocyclic library construction can exploit the unique strain-driven reactivity of the 3-azatricyclo[4.2.1.0,2,5]nonane scaffold. The documented retrodiene decomposition pathway of norbornene-condensed oxazinone derivatives [1] and the nitrogen bridgehead enabling selective N-alkylation and N-acylation reactions provide synthetic handles not available in all-carbon analogs. This scaffold serves as a versatile entry point for generating complex polycyclic products with skeletal diversity that are difficult to access through conventional synthetic routes starting from monocyclic or bicyclic precursors.

HSL Inhibitor Discovery for Metabolic Disease Programs

Drug discovery groups targeting hormone-sensitive lipase (HSL) for diabetes, metabolic syndrome, or obesity indications can use 3-azatricyclo[4.2.1.0,2,5]nonane as a starting scaffold directly supported by patent literature [1]. The compound's rigid tricyclic architecture is explicitly claimed within generic Markush formulas for HSL inhibitors, providing a structurally defined and commercially available entry point for initiating medicinal chemistry optimization. The multi-supplier availability at defined purity accelerates the procurement-to-assay cycle compared to custom-synthesized HSL inhibitor scaffolds that require weeks of lead time.

Quote Request

Request a Quote for 3-azatricyclo[4.2.1.0,2,5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.